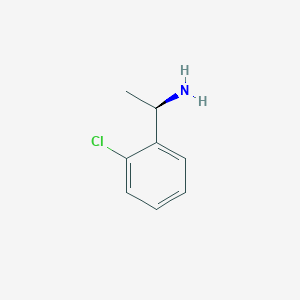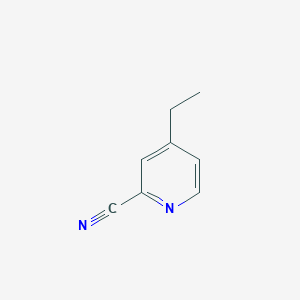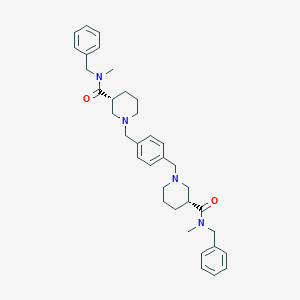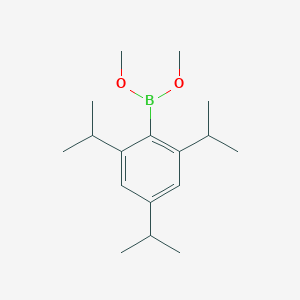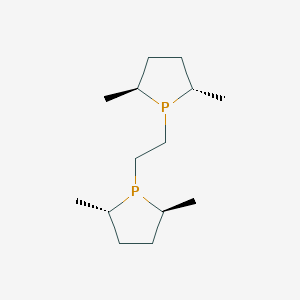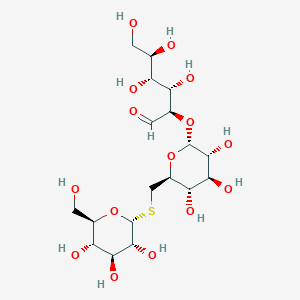
三甲基甲硅烷基乙炔基(苯基)碘代四氟硼酸盐
描述
Trimethylsilylethynyl(phenyl)iodonium compounds are a class of hypervalent iodine compounds that have been extensively studied due to their utility in organic synthesis. These compounds serve as versatile reagents for various transformations, including alkynylation, benzyne generation, and reactions with phenolates, among others.
Synthesis Analysis
The synthesis of trimethylsilylethynyl(phenyl)iodonium triflates involves the reaction of silyl-substituted ethynyliodonium salts with other organic substrates. For instance, the reaction of 1,2-bis(trimethylsilyl)benzene with a PhI(OAc)2/TfOH reagent system leads to the formation of hypervalent iodine–benzyne precursors, which can be trapped efficiently by various agents to yield benzyne adducts . Similarly, the reaction of enol trimethylsilyl ethers with phenyliodonium triflates in the presence of potassium fluoride results in the formation of β- and δ-perfluoroalkyl carbonyl compounds .
Molecular Structure Analysis
The molecular structure of trimethylsilylethynyl(phenyl)iodonium compounds is characterized by the presence of a hypervalent iodine center bonded to a phenyl group and a trimethylsilyl-protected ethynyl group. The hypervalent iodine center is capable of undergoing various reactions due to its electrophilic nature and the stability provided by the trimethylsilyl group .
Chemical Reactions Analysis
Trimethylsilylethynyl(phenyl)iodonium compounds participate in a variety of chemical reactions. They have been used for the regioselective alkynylation of benzotriazole, leading to the formation of 2-ethynyl-2H-benzotriazole derivatives . These compounds also react with phenolates to form substitution products and sp^2 C-H insertion products, which can further cyclize to form benzo[b]furans . Additionally, they serve as precursors for the generation of benzynes, which can be trapped to form various adducts .
Physical and Chemical Properties Analysis
The physical and chemical properties of trimethylsilylethynyl(phenyl)iodonium compounds are influenced by the presence of the trimethylsilyl group and the hypervalent iodine center. The trimethylsilyl group imparts stability to the molecule and can be removed under certain conditions to yield reactive intermediates. The hypervalent iodine center is electrophilic and can participate in a variety of substitution and elimination reactions, as demonstrated by the reactions with halide ions .
科学研究应用
合成应用
三甲基甲硅烷基乙炔基(苯基)碘代四氟硼酸盐主要用于有机合成。它已被应用于 β-二羰基化合物的乙炔化中,提供了一种在温和条件下进行 α-乙炔化的方法 (Ochiai 等人,1991)。此外,它与酸性酚的钾盐反应形成取代产物和 sp2C-H 插入产物,生成 2-芳氧苯并[b]呋喃 (S. Nikas、N. Rodios、A. Varvoglis,2000)。
苯并三唑的烷基化
它已被用于苯并三唑的烷基化,展示了 2-乙炔基-2H-苯并三唑衍生物的区域选择性合成。此应用说明了其在创建新型区域选择性烷基化产物中的效用 (T. Kitamura 等人,2011)。
手性配体的制备
三甲基甲硅烷基乙炔基(苯基)碘代四氟硼酸盐还参与不对称合成的拆性配体的制备。它在制备新型 BINAP 基砌块(该砌块随后用于合成铑催化的不对称 1,4-加成的拆性配体)中的应用突出了其在促进对映选择性合成中的作用 (T. Shimada 等人,2005)。
苯炔前体的生成
此化合物在生成苯炔前体中至关重要。苯基[邻-(三甲基甲硅烷基)苯基]碘代三氟甲磺酸盐的简便制备及其作为有效苯炔前体的用途证明了其在形成用于进一步化学转化的反应性中间体中的重要性 (T. Kitamura、M. Yamane,1995)。
安全和危害
Trimethylsilylethynyl(phenyl)iodonium Tetrafluoroborate is harmful if swallowed and causes severe skin burns and eye damage . It is also a flammable solid . Safety precautions include not breathing dusts or mists, not eating, drinking, or smoking when using this product, and wearing protective gloves, protective clothing, eye protection, and face protection .
属性
IUPAC Name |
phenyl(2-trimethylsilylethynyl)iodanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ISi.BF4/c1-13(2,3)10-9-12-11-7-5-4-6-8-11;2-1(3,4)5/h4-8H,1-3H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLUVBBDXOGLSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C[Si](C)(C)C#C[I+]C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BF4ISi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449420 | |
| Record name | Trimethylsilylethynyl(phenyl)iodonium Tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethylsilylethynyl(phenyl)iodonium Tetrafluoroborate | |
CAS RN |
127783-36-2 | |
| Record name | Iodonium, phenyl[2-(trimethylsilyl)ethynyl]-, tetrafluoroborate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127783-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylsilylethynyl(phenyl)iodonium Tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylsilylethynyl(phenyl)iodonium Tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main advantage of using Ethynyl(phenyl)iodonium Tetrafluoroborate (1) for ethynylation reactions?
A: Ethynyl(phenyl)iodonium Tetrafluoroborate (1) allows for the α-ethynylation of β-dicarbonyl compounds under mild conditions. [] This is significant because traditional methods for introducing ethynyl groups often require harsh conditions that may not be compatible with sensitive substrates. [] Synthesis of Ethynyl(phenyl)iodonium Tetrafluoroborate. : A New Reagent for Ethynylation of 1,3-Dicarbonyl Compounds. (https://www.semanticscholar.org/paper/222a1598ef29c4550f690d4b0db924b949097b00)
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




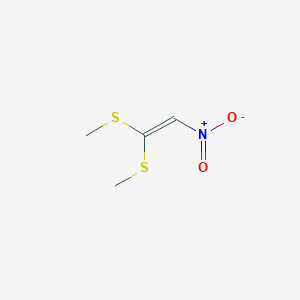

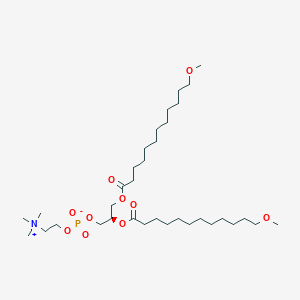

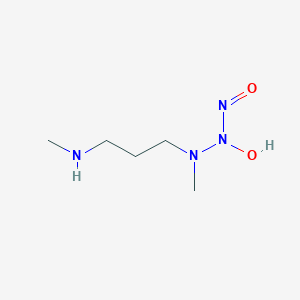
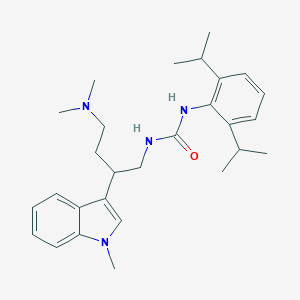
![4-[Oxido(oxo)(15N)(15N)azaniumyl]phenol](/img/structure/B140049.png)
